Cas no 5853-02-1 (2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-)

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- structure
5853-02-1 structure
Product Name:2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
CAS No:5853-02-1
Molecular Formula:C21H27N3O6
Molecular Weight:417.45558
CID:368764
PubChem ID:5281818

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Properties

Names and Identifiers

    • 2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)-
    • imiroedine
    • Casimiroedine
    • Q27106085
    • CASIMIROEDINE [MI]
    • 2-Propenamide, N-(2-(1-beta-D-glucopyranosyl-1H-imidazol-4-yl)ethyl)-N-methyl-3-phenyl-, (E)-
    • (E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide
    • 2-PROPENAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYL-1H-IMIDAZOL-4-YL)ETHYL)-N-METHYL-3-PHENYL-, (2E)-
    • NSC 140860
    • 577E0U1P0H
    • Cinnamamide, N-(2-(1-beta-D-glucopyranosylimidazol-4-yl)ethyl)-N-methyl-
    • N-[2-(1-b-D-Glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-2-propenamide, 9CI
    • Casimiroedin
    • 5853-02-1
    • 4-(2-(N-Methyl-N-trans-cinnamoylamino)ethyl)-1-beta-D-glucopyranosylimidazole
    • Nalpha-Cinnamoyl-Nalpha-methylhistamine N-glucoside
    • CHEBI:3451
    • CINNAMAMIDE, N-(2-(1-.BETA.-D-GLUCOPYRANOSYLIMIDAZOL-4-YL)ETHYL)-N-METHYL-
    • (E)-Casimiroedine
    • UNII-577E0U1P0H
    • (2E)-N-methyl-3-phenyl-N-(2-{1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-imidazol-4-yl}ethyl)prop-2-enamide
    • NSC-140860
    • Cassimiroedine
    • InChIKey: CSFQQZOIHVWGMN-BBAXEOEJSA-N
    • Inchi: InChI=1S/C21H27N3O6/c1-23(17(26)8-7-14-5-3-2-4-6-14)10-9-15-11-24(13-22-15)21-20(29)19(28)18(27)16(12-25)30-21/h2-8,11,13,16,18-21,25,27-29H,9-10,12H2,1H3/b8-7+/t16-,18-,19+,20-,21-/m1/s1
    • SMILES: CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3

Computed Properties

  • Exact Mass: 417.19000
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 417.189986
  • Heavy Atom Count: 30
  • Complexity: 585
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.3
  • Topological Polar Surface Area: 128

Experimental Properties

  • LogP: -0.43020
  • PSA: 128.28000
  • Refractive Index: 1.631
  • Boiling Point: 777.8°Cat760mmHg
  • Melting Point: 226-228°
  • Flash Point: 424.2°C
  • Specific Rotation: D20 -21.3° (c = 1.21 in 5% HCl); D -33° (aq 1% HCl)
  • Density: 1.37

2-Propenamide, N-[2-(1-b-D-glucopyranosyl-1H-imidazol-4-yl)ethyl]-N-methyl-3-phenyl-,(2E)- Related Literature

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